

Technical Support Center: Atezolizumab-Related Toxicities in the S1806 Study

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Compound of Interest

Compound Name:	SSE1806
Cat. No.:	B12392303

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of atezolizumab-related toxicities as observed in the S1806 clinical trial. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and visualizations to facilitate understanding and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the S1806 study and what were the main safety findings regarding atezolizumab?

The S1806 study, also known as INTACT, is a phase III randomized clinical trial that investigated the addition of atezolizumab to standard trimodality therapy (chemoradiotherapy) for localized muscle-invasive bladder cancer.^{[1][2][3][4]} The primary safety findings indicated that while there was a higher incidence of Grade 3 or higher toxicities in the atezolizumab arm, there were no significant new safety concerns raised.^{[1][2][5]} Most of the severe toxicities were hematological and not considered to be related to the immunotherapy.^{[2][5][6][7]}

Q2: What was the overall incidence of Grade 3 or higher toxicities in the S1806 study?

Based on a safety report from 213 patients in the S1806 trial, 58% (65 out of 113) of patients in the atezolizumab plus chemoradiotherapy arm experienced Grade 3 or higher toxicities, compared to 44% (44 out of 100) in the chemoradiotherapy alone arm.^{[2][5][6]} An earlier analysis of the first 73 patients showed a similar trend, with 23 Grade 3 or higher toxicity events in the atezolizumab arm versus 11 in the control arm.^[7]

Q3: What were the most common types of toxicities observed in the atezolizumab arm of the S1806 study?

The most frequently reported toxicities were hematological.[2][5][6][7] While a number of known immune-related adverse events (irAEs) associated with atezolizumab were observed at Grade 3 or higher, the majority of the severe adverse events were not considered by the treating physicians to be immune-related.[2][5][6][7]

Q4: What specific Grade 3 or higher immune-related adverse events (irAEs) were reported in the S1806 study for patients receiving atezolizumab?

The following Grade 3 or higher irAEs were reported in the atezolizumab arm of the S1806 study based on the analysis of 213 patients:

- Pancreatitis (n=1)
- Rash (n=1)
- Acute kidney injury (n=2)
- Gastritis (n=1)
- Transaminitis (n=1)
- Dyspnea (n=1)

Data Presentation: Summary of Toxicities

The following tables summarize the reported Grade 3 or higher toxicities in the S1806 study. A detailed breakdown of all grades of toxicities is not publicly available at this time.

Table 1: Overall Incidence of Grade 3 or Higher Toxicities (Safety Analysis of 213 Patients)

Treatment Arm	Number of Patients	Patients with Grade 3+ Toxicities	Percentage
Atezolizumab + Chemoradiotherapy	113	65	58%
Chemoradiotherapy Alone	100	44	44%

Data sourced from multiple reports on the S1806 trial.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Incidence of Specific Grade 3 or Higher Immune-Related Adverse Events in the Atezolizumab Arm (n=113)

Adverse Event	Number of Patients
Pancreatitis	1
Rash	1
Acute Kidney Injury	2
Gastritis	1
Transaminitis	1
Dyspnea	1

Troubleshooting Guide for Atezolizumab-Related Toxicities

This guide is intended to help researchers anticipate and address potential issues related to atezolizumab toxicities in their own experiments, based on the findings from the S1806 study and general knowledge of immune checkpoint inhibitors.

Observed Issue	Potential Cause	Recommended Action/Monitoring
Increased incidence of hematological abnormalities (e.g., neutropenia, anemia, thrombocytopenia)	Atezolizumab in combination with chemoradiotherapy may exacerbate the myelosuppressive effects of chemotherapy.	<ul style="list-style-type: none">- Implement regular complete blood count (CBC) monitoring.- Establish predefined criteria for dose modification or interruption of chemotherapeutic agents.- Consider the use of growth factors as per institutional guidelines.
Development of skin rash	Immune-mediated dermatitis is a known side effect of atezolizumab.	<ul style="list-style-type: none">- Grade the rash according to CTCAE criteria.- For mild to moderate rashes, consider topical corticosteroids.- For severe rashes, systemic corticosteroids may be necessary, and atezolizumab may need to be withheld.
Elevated liver enzymes (transaminitis)	Immune-mediated hepatitis can be induced by atezolizumab.	<ul style="list-style-type: none">- Monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly during treatment.- For significant elevations, rule out other causes of hepatitis.- Management may involve withholding atezolizumab and initiating systemic corticosteroids.
Gastrointestinal issues (e.g., diarrhea, colitis, gastritis)	Atezolizumab can cause immune-mediated inflammation of the gastrointestinal tract.	<ul style="list-style-type: none">- Evaluate the severity and frequency of symptoms.- For mild symptoms, supportive care may be sufficient.- For more severe symptoms, consider imaging and endoscopy.Management may

		include withholding atezolizumab and administering corticosteroids.
Respiratory symptoms (e.g., dyspnea, cough)	Immune-mediated pneumonitis is a rare but serious toxicity of checkpoint inhibitors.	<ul style="list-style-type: none">- Perform imaging (e.g., chest X-ray, CT scan) to evaluate for pneumonitis.- Rule out infectious causes.- For suspected pneumonitis, atezolizumab should be held, and systemic corticosteroids initiated.
Renal dysfunction (e.g., acute kidney injury)	Immune-mediated nephritis can occur with atezolizumab treatment.	<ul style="list-style-type: none">- Monitor renal function (creatinine, BUN) at baseline and throughout the study.- In cases of acute kidney injury, investigate for other causes.- Management may involve withholding atezolizumab and initiating corticosteroids.

Experimental Protocols

While the full, detailed protocol for toxicity management within the S1806 study is not publicly available, the following represents a standard approach to monitoring and managing atezolizumab-related toxicities based on general clinical trial practices and guidelines for immune checkpoint inhibitors.

1. Baseline Assessment:

- Complete physical examination.
- Comprehensive metabolic panel including liver and renal function tests.
- Complete blood count with differential.
- Thyroid function tests (TSH, free T4).

- Urinalysis.

2. Monitoring During the Study:

- Weekly: Complete blood count during the chemoradiotherapy phase.
- Every 3 weeks (prior to each atezolizumab infusion): Comprehensive metabolic panel, thyroid function tests.
- Clinical assessment for signs and symptoms of immune-related adverse events at each study visit. This includes questioning about rash, diarrhea, colitis symptoms, respiratory issues, and other potential irAEs.

3. Grading of Adverse Events:

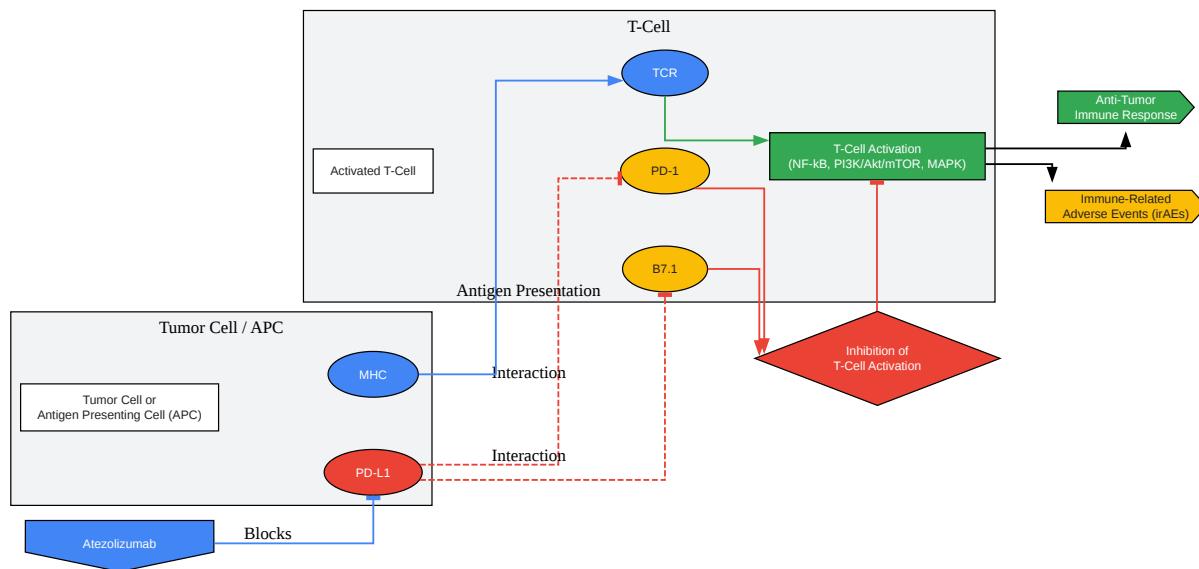
- All adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The specific version used in the S1806 protocol is not publicly detailed but is typically the latest version at the time of study initiation.

4. Management of Immune-Related Adverse Events (General Guidelines):

- Grade 1: Continue atezolizumab with close monitoring. Symptomatic treatment may be initiated.
- Grade 2: Hold atezolizumab. Initiate supportive care and consider topical or low-dose systemic corticosteroids depending on the specific adverse event.
- Grade 3: Hold atezolizumab. Initiate high-dose systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day or equivalent). Hospitalization may be required.
- Grade 4: Permanently discontinue atezolizumab. Administer high-dose intravenous corticosteroids. Provide intensive supportive care.

Mandatory Visualizations

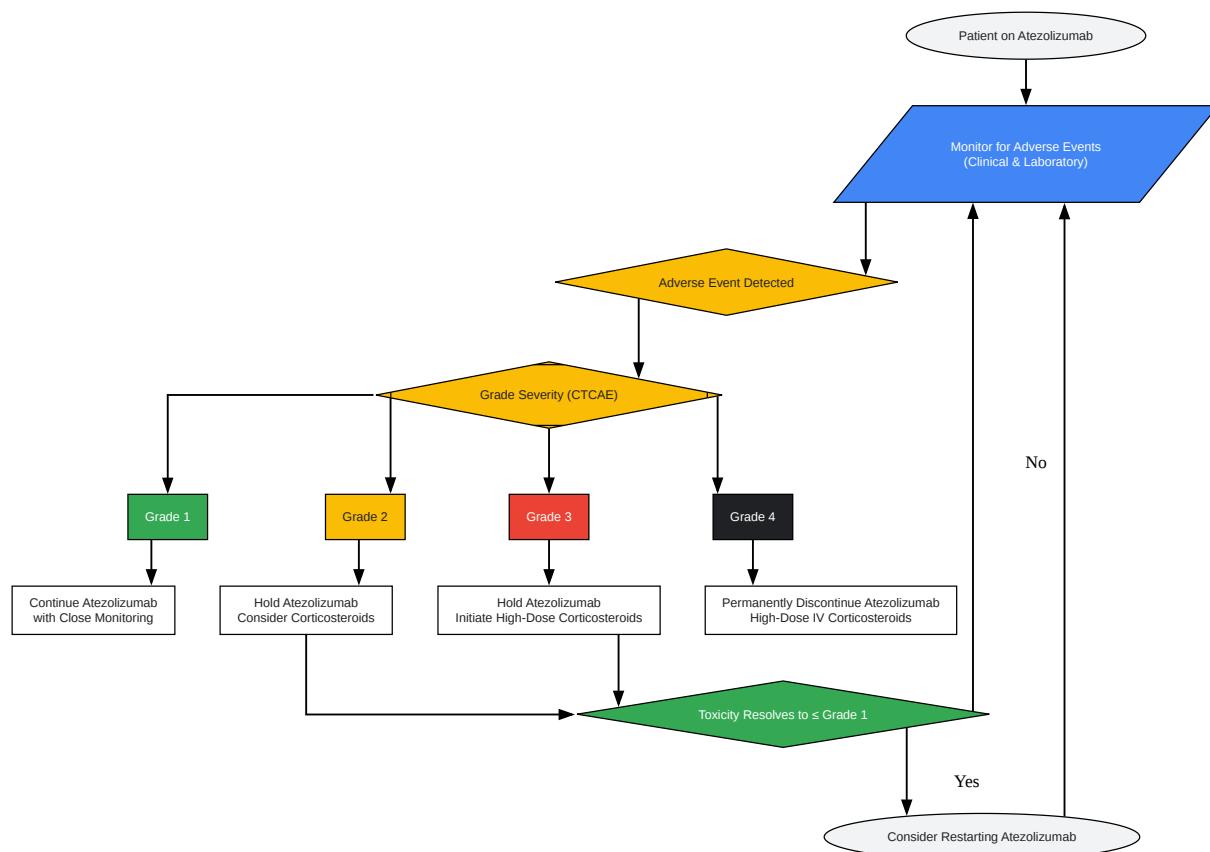
Signaling Pathway of Atezolizumab



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Caption: Atezolizumab blocks the PD-L1/PD-1 and PD-L1/B7.1 interactions, promoting T-cell activation.

Logical Workflow for Management of Atezolizumab-Related Toxicities

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Caption: A workflow for managing atezolizumab toxicities based on severity grading.

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